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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental and theoretical
properties of 9-Vinylcarbazole (9-VC), a pivotal monomer in polymer science and organic
electronics.[1] By juxtaposing experimental data with computational predictions, this document
aims to offer a deeper understanding of the molecule's structural and electronic characteristics,
thereby aiding in the rational design of novel materials for advanced applications.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key spectroscopic and electronic properties of 9-
Vinylcarbazole, presenting a direct comparison between experimentally measured values and
those calculated using Density Functional Theory (DFT) and Hartree-Fock (HF) methods.

Vibrational Spectroscopy

The vibrational modes of 9-Vinylcarbazole have been extensively studied using Fourier
Transform Infrared (FT-IR) and FT-Raman spectroscopy. Theoretical calculations, employing
DFT (B3LYP/6-31G(d,p)) and HF (6-31G(d,p)) methods, show a strong correlation with
experimental findings.[1]

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm~?) for 9-
Vinylcarbazole
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. . . . Calculated
Vibrational Experimental Experimental Calculated
. (DFTIB3LYP)
Assignment FT-IR[1] FT-Raman[1] (1] (HF)[1]
C-H stretching
_ 3065 3067 3070 3198
(vinyl)
C-H stretching
_ 3048 3050 3055 3180
(aromatic)
C=C stretching
_ 1645 1647 1646 1750
(vinyl)
C=C stretching
] 1599 1600 1601 1690
(aromatic)
C-N stretching 1325 1326 1325 1380
C-H out-of-plane
748 749 748 810

bending

NMR Spectroscopy

The chemical shifts in *H and 13C Nuclear Magnetic Resonance (NMR) spectra provide detailed
information about the electronic environment of the nuclei. The Gauge-Including Atomic Orbital
(GIAO) method has been used for theoretical calculations.[1]

Table 2: Comparison of Experimental and Calculated *H and 3C NMR Chemical Shifts (ppm)
for 9-Vinylcarbazole
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Calculated (GIAO)

Nucleus Atom Position Experimental[1] (1]
H H12 5.23 5.28
H13 4.75 4.79

H14 7.15 7.20

H1, H8 8.12 8.15

H2, H7 7.25 7.29

H3, H6 7.42 7.45

H4, H5 7.51 7.55

13C Cl1 131.2 131.5
C10 109.5 109.8

C1,C8 126.1 126.4

c2,C7 120.4 120.7

C3, C6 123.0 123.3

C4,C5 119.5 119.8

C4a, C4b 122.8 123.1

C8a, C9a 140.8 141.1

Electronic Properties

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) energies, and the UV-Vis absorption spectrum,
are crucial for understanding the photophysical behavior of 9-Vinylcarbazole. Time-Dependent
Density Functional Theory (TD-DFT) is employed for the calculation of electronic absorption
spectra.[1]

Table 3: Comparison of Experimental and Calculated Electronic Properties for 9-
Vinylcarbazole
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Property Experimental[1] Calculated (DFT/B3LYP)[1]
HOMO Energy (eV) -5.8 -5.82

LUMO Energy (eV) -2.2 -2.25

HOMO-LUMO Gap (eV) 3.6 3.57

UV-Vis Amax (nm) 292, 343 290, 341

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The
following are generalized protocols for the key experiments cited.

Synthesis of 9-Vinylcarbazole

A common method for the synthesis of 9-Vinylcarbazole is the vinylation of carbazole with
acetylene. In a typical procedure, carbazole is reacted with potassium hydroxide in a solvent
like N-methylpyrrolidone to form the potassium salt of carbazole.[2] Subsequently, acetylene
gas is passed through the reaction mixture at elevated temperature and pressure to yield 9-
Vinylcarbazole.[]

FT-IR and FT-Raman Spectroscopy

FT-IR and FT-Raman spectra are recorded to investigate the vibrational modes of the
molecule. For FT-IR analysis, the sample is typically prepared as a KBr pellet.[3] The spectrum
is recorded in the mid-IR range (4000-400 cm~1). For FT-Raman, a sample is irradiated with a
laser, and the scattered light is analyzed.

NMR Spectroscopy

1H and 13C NMR spectra are obtained using a high-resolution NMR spectrometer. The 9-
Vinylcarbazole sample is dissolved in a deuterated solvent, such as chloroform-d (CDCIs),
with tetramethylsilane (TMS) used as an internal standard.[3]

UV-Vis Spectroscopy
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The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. A dilute
solution of 9-Vinylcarbazole is prepared in a suitable solvent, such as ethanol or cyclohexane,
and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of
9-Vinylcarbazole, as well as a conceptual representation of the comparison between
experimental and theoretical approaches.

Synthesis

Carbazole KOH Acetylene

Vinylation Reaction

Characterization

FT-IR Spectroscopy FT-Raman Spectroscopy NMR Spectroscopy (*H, 12C) UV-Vis Spectroscopy

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of 9-Vinylcarbazole.
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Caption: Conceptual workflow for the cross-validation of properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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theoretical-properties-of-9-vinylcarbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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